3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
Overview
Description
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea is a chemical compound that belongs to the class of ureas. Ureas are organic compounds characterized by the presence of a carbonyl group (C=O) attached to two nitrogen atoms. This particular compound features a phenyl group substituted with an amino group at the 3-position and a tetrahydronaphthalene moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 3-aminophenyl isocyanate with 5,6,7,8-tetrahydronaphthalen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors equipped with efficient cooling and stirring systems. The reactants are carefully measured and mixed in the reactor, and the reaction conditions are closely monitored to achieve high yields and purity. The resulting product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The urea group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 3-nitrophenyl-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea.
Reduction: : Formation of 3-amino-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea.
Substitution: : Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Industry: : It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea is similar to other urea derivatives, such as:
Phenylurea: : A simpler urea derivative with a phenyl group.
Naphthylurea: : A urea derivative with a naphthalene ring.
Aminophenylurea: : A urea derivative with an amino group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of the amino group and the tetrahydronaphthalene moiety, which can impart distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(3-aminophenyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHLEDIFGWHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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